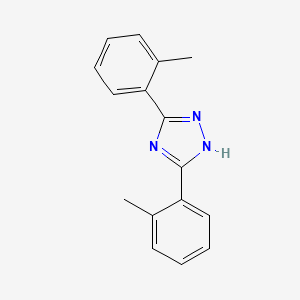

s-Triazole, 3,5-bis(o-tolyl)-

Description

Historical Development and Significance of Triazole Chemistry in Contemporary Research

The field of triazole chemistry dates back to the late 19th century, with the first synthesis of a triazole compound credited to Bladin in 1885. nih.gov These five-membered heterocyclic compounds, containing three nitrogen atoms, have since become a cornerstone of modern chemical research. nih.govnumberanalytics.com A significant resurgence in interest occurred in the 2000s with the advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and selective formation of 1,4-disubstituted 1,2,3-triazoles. nih.govnumberanalytics.com

Triazoles, existing as 1,2,3- and 1,2,4-isomers, are recognized for their high stability, versatility, and ability to engage in numerous chemical reactions. nih.govnumberanalytics.com These characteristics make them valuable scaffolds in diverse scientific fields, including medicinal chemistry, materials science, and agrochemicals. nih.govnumberanalytics.comisres.org The stability of the triazole nucleus is attributed to its aromaticity. researchgate.net In medicinal chemistry, the triazole ring is a key component in a wide array of therapeutic agents, including antifungal, antibacterial, antiviral, and anticancer drugs. nih.govsemanticscholar.orgsapub.orgekb.eg The electron-rich nature of the triazole ring, owing to its three nitrogen atoms, facilitates interactions with various enzymes and receptors within biological systems. researchgate.net

In materials science, triazoles are utilized in the development of advanced materials such as polymers with unique properties and for the functionalization of nanomaterials. numberanalytics.com Furthermore, their derivatives have found applications as corrosion inhibitors. researchgate.net

Overview of Densely Substituted 1,2,4-Triazole (B32235) Derivatives: A Research Perspective

Densely substituted 1,2,4-triazole derivatives represent a significant area of academic and industrial research due to their broad spectrum of biological activities and applications in materials science. isres.orgsemanticscholar.orgnih.gov These compounds, characterized by multiple substituents on the triazole ring, exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and anticancer activities. semanticscholar.orgsapub.org

The synthesis of these complex molecules is a key focus of research. Various synthetic methodologies have been developed to introduce diverse functional groups at different positions of the 1,2,4-triazole core. ncl.ac.ukajchem-a.comscispace.com For instance, the Pellizzari reaction, involving the reaction of an amide with an acyl hydrazide, and the Einhorn–Brunner reaction, which condenses hydrazines with diacylamines, are established methods for creating 3,5-disubstituted-1,2,4-triazoles. scispace.com More contemporary methods often focus on achieving higher yields and greater molecular diversity. nih.govresearchgate.net

Research has shown that the nature and position of the substituents on the triazole ring play a crucial role in determining the compound's properties. For example, studies on 3,5-di(n-tolyl)-4-amino-1,2,4-triazoles as corrosion inhibitors for mild steel revealed that the inhibitory efficiency is dependent on the position of the methyl group on the tolyl substituent. researchgate.net Similarly, in the context of energetic materials, the introduction of nitramino and dinitromethyl groups onto the 1,2,4-triazole ring has led to the development of high-performance materials. nih.govresearchgate.net

The exploration of bis-1,2,4-triazole systems, where two triazole rings are linked, is another active area of research. researchgate.netdovepress.comsemanticscholar.org These molecules have shown promise as ligands in coordination chemistry and as biologically active agents. ncl.ac.uksemanticscholar.org

Specific Research Focus: 3,5-bis(o-tolyl)-1,2,4-triazole within Advanced Organic Chemistry

Within the vast landscape of substituted triazoles, 3,5-bis(o-tolyl)-1,2,4-triazole is a compound of specific interest in advanced organic chemistry. Its structure, featuring two ortho-tolyl groups attached to the 3 and 5 positions of the 1,2,4-triazole ring, presents a unique steric and electronic environment. The IUPAC name for this compound is 3,5-bis(2-methylphenyl)-1H-1,2,4-triazole. nih.gov

Research on this particular molecule and its close analogs often involves the development of synthetic routes and the investigation of its chemical and physical properties. The synthesis of such disubstituted triazoles can be approached through various methods, often involving the cyclization of appropriately substituted precursors. scispace.com

Scope and Objectives of Academic Inquiry Pertaining to the Chemical Compound

The academic inquiry into 3,5-bis(o-tolyl)-1,2,4-triazole and related substituted triazoles encompasses several key objectives:

Synthetic Methodology: A primary goal is the development of efficient and versatile synthetic routes to access these molecules. This includes exploring novel catalysts, reaction conditions, and starting materials to improve yields and expand the scope of accessible derivatives. nih.govresearchgate.net

Structural Characterization: Detailed structural analysis using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry is crucial to unequivocally determine the molecular structure and conformation of these compounds. ncl.ac.uk

Investigation of Physicochemical Properties: Research aims to understand the fundamental physical and chemical properties of these molecules, such as their electronic structure, stability, and reactivity. nih.gov This knowledge is essential for predicting their behavior in various applications.

Exploration of Potential Applications: A significant driver of research is the exploration of potential applications for these compounds. This includes investigating their utility as ligands in coordination chemistry, as components in materials science, and as scaffolds for the development of new biologically active molecules. researchgate.netncl.ac.uk For example, the ability of triazole derivatives to act as corrosion inhibitors is an area of active investigation. researchgate.net

Structure

3D Structure

Properties

CAS No. |

85681-49-8 |

|---|---|

Molecular Formula |

C16H15N3 |

Molecular Weight |

249.31 g/mol |

IUPAC Name |

3,5-bis(2-methylphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C16H15N3/c1-11-7-3-5-9-13(11)15-17-16(19-18-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,17,18,19) |

InChI Key |

CJJLZZUJURYVAA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 3,5 Bis O Tolyl 1,2,4 Triazole

Strategic Approaches to the Synthesis of 3,5-bis(o-tolyl)-1,2,4-triazole

The construction of the 3,5-bis(o-tolyl)-1,2,4-triazole ring system can be achieved through several strategic synthetic routes, primarily involving the formation of the 1,2,4-triazole (B32235) heterocycle from appropriate acyclic precursors.

Exploration of Precursor Chemistry and Reaction Pathways for Triazole Formation

The synthesis of 3,5-disubstituted-1,2,4-triazoles can be approached through established methods such as the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction involves the condensation of an amide with a hydrazide at high temperatures to form a 1,2,4-triazole. For the synthesis of 3,5-bis(o-tolyl)-1,2,4-triazole, this would conceptually involve the reaction of o-toluamide with o-toluic acid hydrazide. The mechanism proceeds through the initial attack of the hydrazide nitrogen on the amide carbonyl carbon, followed by cyclization and dehydration to yield the triazole ring.

Another classical approach is the Einhorn-Brunner reaction , which utilizes the condensation of an imide with an alkyl or aryl hydrazine (B178648) to produce an isomeric mixture of 1,2,4-triazoles.

More contemporary methods often involve the cyclization of amidrazones. For the target molecule, an N'-aroyl-N-(arylmethylene)hydrazine, derived from o-toluic acid hydrazide and an o-tolyl derivative, could serve as a key intermediate. Oxidative cyclization of such precursors can lead to the formation of the desired 3,5-diaryl-1,2,4-triazole. A one-pot reaction involving arenecarbohydrazonoyl chloride and benzylidenehydrazide has also been described for the synthesis of 3,5-diaryl-4-benzylideneamino-1,2,4-triazoles, which can be subsequently hydrolyzed to the corresponding 4-amino-3,5-diaryl-1,2,4-triazoles.

A plausible and direct precursor for 3,5-bis(o-tolyl)-1,2,4-triazole is the corresponding N1-arylidene-arenecarboxamidrazone. The synthesis and subsequent transformation of these amidrazones into 3,5-diaryl-1,2,4-triazoles have been reported as a viable synthetic pathway.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Classical methods for 1,2,4-triazole synthesis, such as the Pellizzari reaction, often require harsh conditions, including high temperatures and long reaction times, which can lead to low yields. To address these limitations, modern synthetic approaches focus on optimizing reaction conditions.

The use of microwave irradiation has been shown to significantly reduce reaction times and improve the yields of 1,2,4-triazole synthesis. This technique provides efficient and uniform heating, often leading to cleaner reactions with fewer byproducts.

Catalysis also plays a crucial role in optimizing these syntheses. For instance, the synthesis of 3,5-disubstituted-1,2,4-triazoles from nitriles and hydrazides can be facilitated by the presence of an acid catalyst, such as sulfonic acids.

The choice of solvent can also impact the reaction outcome. While some traditional methods are performed neat, the use of high-boiling point solvents like ethylene (B1197577) glycol has been reported in the synthesis of related diaryl-1,2,4-triazoles.

A summary of potential reaction conditions for the synthesis of 3,5-diaryl-1,2,4-triazoles is presented in the table below.

Table 1: Potential Reaction Conditions for the Synthesis of 3,5-Diaryl-1,2,4-Triazoles

| Reaction Type | Precursors | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Pellizzari Reaction | Amide and Hydrazide (e.g., o-toluamide and o-toluic acid hydrazide) | High temperature, neat or in a high-boiling solvent. Microwave irradiation can be applied. | Direct formation of the triazole ring from readily available starting materials. | |

| From Amidrazones | N1-arylidene-arenecarboxamidrazones | Oxidative cyclization. | Versatile precursors for 3,5-diaryl-1,2,4-triazoles. | |

| Nitrile-Hydrazide Condensation | Nitrile and Hydrazide (e.g., o-tolunitrile (B42240) and o-toluic acid hydrazide) | Acid catalysis (e.g., sulfonic acids). | One-pot synthesis potential. |

Green Chemistry Principles and Sustainable Synthesis of Triazole Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,2,4-triazoles, to minimize environmental impact. Key aspects of green chemistry in this context include the use of alternative energy sources, environmentally benign solvents, and atom-economical reactions.

As mentioned, microwave-assisted synthesis is a prominent green chemistry approach that can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Ultrasound-assisted synthesis is another non-conventional energy source that has been successfully employed for the synthesis of 1,2,4-triazole derivatives. Sonication can enhance reaction rates and yields by promoting efficient mixing and mass transfer.

The development of one-pot syntheses , where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, is another important green chemistry strategy. This approach reduces solvent usage, waste generation, and purification steps.

Furthermore, the use of safer and more sustainable solvents is a key consideration. While high-boiling point organic solvents are often used, research is ongoing to replace them with greener alternatives where possible.

Functionalization and Derivatization Strategies for the 3,5-bis(o-tolyl)-1,2,4-triazole Core

The 3,5-bis(o-tolyl)-1,2,4-triazole core offers multiple sites for functionalization, including the triazole ring itself and the peripheral o-tolyl substituents. Such modifications are crucial for tuning the molecule's properties and for the synthesis of more complex derivatives.

Electrophilic and Nucleophilic Substitutions on the Triazole Ring System

The 1,2,4-triazole ring is generally considered to be electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.

Electrophilic substitution on the 1,2,4-triazole ring is generally difficult due to the deactivating effect of the nitrogen atoms. When such reactions do occur, they typically require harsh conditions. For 3,5-diaryl-1,2,4-triazoles, electrophilic attack would be more likely to occur on the more electron-rich aryl rings, unless the triazole nitrogen atoms are first quaternized.

Nucleophilic substitution on the 1,2,4-triazole ring is more common, particularly if a suitable leaving group is present on the ring. While direct nucleophilic substitution on an unsubstituted triazole ring is rare, the introduction of a halogen or other good leaving group at the C3 or C5 position would render it susceptible to nucleophilic attack. However, for the parent 3,5-bis(o-tolyl)-1,2,4-triazole, such reactions would require prior functionalization of the triazole ring itself.

Modifications of the o-Tolyl Substituents and Their Impact on Molecular Architecture

The two o-tolyl groups on the 3,5-bis(o-tolyl)-1,2,4-triazole scaffold provide opportunities for a variety of chemical modifications, which can significantly alter the molecule's steric and electronic properties.

Electrophilic Aromatic Substitution on the o-Tolyl Rings: The o-tolyl groups are activated towards electrophilic aromatic substitution due to the electron-donating methyl group. Reactions such as halogenation (e.g., bromination) and nitration would be expected to occur on the aromatic rings. The directing effect of the methyl group and the triazole ring would influence the position of substitution. For instance, palladium-catalyzed C-H ortho-halogenations have been reported for 4-aryl-1,2,3-triazoles, suggesting that similar directed functionalizations could be possible for 1,2,4-triazole systems.

Modification of the Methyl Groups: The benzylic methyl groups of the o-tolyl substituents are also amenable to functionalization.

Oxidation: The methyl groups can be oxidized to various functional groups, such as aldehydes, carboxylic acids, or alcohols, using appropriate oxidizing agents. For example, the oxidation of a tolyl radical by molecular oxygen to a toloxy radical has been studied. The oxidation of N-(arylsulfonyl)benzylamines to N-arylsulfonylimines can be induced by the sulfate (B86663) radical anion.

Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can be employed to introduce a halogen atom onto the methyl group, forming a benzylic halide. This functionalized intermediate can then be used in a variety of subsequent nucleophilic substitution reactions.

Table 2: Potential Functionalization Reactions on the o-Tolyl Substituents

| Reaction Type | Target Site | Potential Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Electrophilic Halogenation | Aromatic Ring | Br₂, FeBr₃ or NBS, catalyst | Bromo-substituted tolyl ring | |

| Nitration | Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted tolyl ring | General Aromatic Chemistry |

| Oxidation of Methyl Group | Methyl Group | KMnO₄, K₂Cr₂O₇, or other oxidizing agents | Carboxylic acid, aldehyde, or alcohol | |

| Free Radical Halogenation | Methyl Group | NBS, AIBN or UV light | Benzylic halide | General Organic Chemistry |

Formation of Poly-Triazole Systems and Conjugates Involving the 3,5-bis(o-tolyl)-1,2,4-triazole Moiety

The incorporation of the 3,5-bis(o-tolyl)-1,2,4-triazole unit into larger macromolecular architectures, such as poly-triazole systems and conjugates, represents a significant area of research in materials science and medicinal chemistry. The inherent thermal stability, chemical resistance, and coordination properties of the 1,2,4-triazole ring make it an attractive building block for advanced polymers and targeted molecular conjugates. Methodologies for achieving this generally rely on the introduction of reactive functional groups onto the 3,5-bis(o-tolyl)-1,2,4-triazole scaffold, either on the o-tolyl rings or at the N4 position of the triazole ring, to facilitate polymerization or conjugation reactions.

A primary strategy for the synthesis of poly-triazoles involves the preparation of monomers derived from 3,5-bis(o-tolyl)-1,2,4-triazole that contain suitable functional groups for step-growth polymerization. One such approach is analogous to the synthesis of poly(aryl ethers), which necessitates the presence of activated halide substituents on the aromatic rings. For the 3,5-bis(o-tolyl)-1,2,4-triazole moiety, this would involve the synthesis of a dihalo-functionalized monomer, such as 3,5-bis(4-fluoro-2-methylphenyl)-1,2,4-triazole. This monomer could then undergo nucleophilic aromatic substitution polymerization with various bisphenolates to yield high-molecular-weight poly(arylene ether-triazole)s. The general reaction scheme is depicted below:

Scheme 1: Proposed Synthesis of Poly(arylene ether-triazole)s

The properties of the resulting polymers, such as glass transition temperature (Tg), thermal stability, and solubility, would be highly dependent on the choice of the bisphenol comonomer.

Another viable approach to poly-triazole systems is through the synthesis of 4-amino-3,5-bis(o-tolyl)-1,2,4-triazole. The amino group at the N4 position can serve as a reactive handle for various polymerization reactions. For instance, it can be reacted with dianhydrides to form polyimides or with diacyl chlorides to form polyamides. These polymers are known for their exceptional thermal and mechanical properties.

The formation of conjugates with the 3,5-bis(o-tolyl)-1,2,4-triazole moiety is of significant interest for applications in medicinal chemistry and materials science. Conjugation typically involves linking the triazole-containing molecule to another chemical entity, such as a biomolecule, a fluorescent dye, or a nanoparticle. This is achieved by first functionalizing the 3,5-bis(o-tolyl)-1,2,4-triazole with a reactive group that can participate in a selective coupling reaction.

For example, the introduction of a carboxylic acid group onto one of the o-tolyl rings would allow for standard amide coupling reactions with amine-containing molecules using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). Alternatively, the synthesis of a thiol-functionalized derivative would enable conjugation via thiol-ene or thiol-maleimide chemistry, which are popular methods for bioconjugation.

The table below summarizes potential functionalized derivatives of 3,5-bis(o-tolyl)-1,2,4-triazole and their application in forming poly-triazole systems and conjugates.

| Functionalized Derivative | Reactive Group(s) | Potential Application | Polymer/Conjugate Type |

| 3,5-bis(4-fluoro-2-methylphenyl)-1,2,4-triazole | Fluoro | Polymerization | Poly(arylene ether-triazole) |

| 4-Amino-3,5-bis(o-tolyl)-1,2,4-triazole | Amino | Polymerization/Conjugation | Polyamide, Polyimide, Schiff base polymers |

| 3-(4-(Carboxymethyl)-2-methylphenyl)-5-(o-tolyl)-1,2,4-triazole | Carboxylic acid | Conjugation | Amide-linked conjugates |

| 3-(4-(Mercaptomethyl)-2-methylphenyl)-5-(o-tolyl)-1,2,4-triazole | Thiol | Conjugation | Thioether-linked conjugates |

Detailed research into these synthetic transformations would be necessary to optimize reaction conditions and fully characterize the resulting polymeric and conjugated materials. The judicious choice of functionalization strategy and coupling chemistry is crucial for tailoring the properties of the final material for specific applications.

High Resolution Spectroscopic and Structural Elucidation of 3,5 Bis O Tolyl 1,2,4 Triazole and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and solid states. For 3,5-disubstituted-1,2,4-triazoles, NMR provides crucial information about the molecular framework, the electronic environment of each atom, and the compound's conformational dynamics.

Multi-Dimensional NMR Techniques for Structural Assignment and Conformation Analysis

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for unambiguously assigning proton (¹H) and carbon (¹C) signals, especially in complex molecules like 3,5-bis(o-tolyl)-1,2,4-triazole where the signals from the two tolyl groups may overlap.

The ¹H NMR spectrum of a related compound, 3-(4-methylphenyl)-5-phenyl-1H-1,2,4-triazole, shows signals for the methyl protons and a complex pattern of aromatic protons. nih.gov For 3,5-bis(o-tolyl)-1,2,4-triazole, one would expect the methyl (o-tolyl CH₃) protons to appear as a singlet around 2.4-2.5 ppm. The aromatic protons would present as a complex multiplet system due to spin-spin coupling.

The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms. In a study of 3-(4-chlorophenyl)-4-methyl-5-phenyl-4H-1,2,4-triazole, the triazole ring carbons (C3 and C5) were observed at δ 154.9 and 156.2 ppm, respectively. nih.gov For 3,5-bis(o-tolyl)-1,2,4-triazole, similar shifts for the triazole carbons are expected. The tolyl substituent carbons would appear in the aromatic region (typically 120-140 ppm), with the methyl carbon appearing upfield (around 21-22 ppm).

2D NMR experiments would be used to connect these signals. A COSY spectrum would reveal ¹H-¹H coupling networks within the tolyl rings. An HSQC spectrum would link each proton to its directly attached carbon atom. Finally, an HMBC spectrum would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the connectivity between the tolyl rings and the central triazole core. These techniques also help in analyzing the molecule's conformation, such as the dihedral angles between the phenyl rings and the triazole ring, by observing through-space interactions in a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Diaryl-1,2,4-triazole Analogue Data for 3-(4-Chlorophenyl)-4-methyl-5-phenyl-4H-1,2,4-triazole nih.gov

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| N-CH₃ | 3.72 (s) | 33.2 |

| Aromatic-H | 7.51-7.56 (m), 7.68-7.74 (m) | 125.7, 127.1, 128.9, 129.2, 130.1, 136.4 |

| Triazole C3 | - | 156.2 |

| Triazole C5 | - | 154.9 |

Solid-State NMR Studies for Crystalline Forms

Solid-State NMR (ssNMR) is a powerful tool for studying the structure and dynamics of molecules in their crystalline state. It is particularly valuable for characterizing polymorphism (the existence of multiple crystalline forms) and for studying insoluble materials. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly employed.

For triazole derivatives, ¹³C and ¹⁵N ssNMR are highly informative. ¹³C CP-MAS spectra can distinguish between different polymorphs by revealing differences in the chemical shifts of carbon atoms due to their unique packing environments in the crystal lattice. For example, studies on S-substituted 1,2,4-triazoles have utilized ¹³C CP-MAS to assign the signals of the triazole ring carbons and the substituent carbons in the solid state. researchgate.net

¹⁵N ssNMR is especially useful for probing the tautomeric state of the triazole ring in the solid phase. The 1,2,4-triazole (B32235) ring can exist in different tautomeric forms (1H, 2H, or 4H). The nitrogen chemical shifts are highly sensitive to the protonation state and local environment, allowing for the direct determination of the dominant tautomer in the crystal.

Single Crystal X-ray Diffraction (SCXRD) Analysis for Precise Structural Determination

Single Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of the three-dimensional structure of a molecule in the crystalline state, including bond lengths, bond angles, and torsional angles.

Table 2: Representative Crystallographic Data for a Tolyl-Triazole Analogue Data for 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one iucr.org

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅N₃O |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 4.6130 (9) |

| b (Å) | 25.488 (5) |

| c (Å) | 11.460 (2) |

| β (°) | 96.18 (3) |

| Volume (ų) | 1339.6 (5) |

| Z | 4 |

Elucidation of Crystal Packing and Intermolecular Interactions

SCXRD analysis is fundamental to understanding how molecules arrange themselves in a crystal lattice. This packing is governed by a variety of intermolecular interactions, such as hydrogen bonds, π–π stacking, and van der Waals forces. In many triazole derivatives, N-H···N hydrogen bonds are a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netmdpi.com

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to crystallize in more than one form, is a critical area of study, particularly in materials science. Different polymorphs of the same compound can have different physical properties. SCXRD is the definitive method for identifying and characterizing different polymorphic forms. Studies on related triazole compounds have revealed the existence of various polymorphs and solvates. nih.gov

Co-crystallization involves crystallizing a target molecule with a second component (a "coformer") to form a new crystalline solid with potentially improved properties. Triazoles are excellent candidates for co-crystallization due to their hydrogen bonding capabilities. Co-crystals of triazole derivatives with various coformers like carboxylic acids have been synthesized and structurally characterized, demonstrating how intermolecular interactions can be rationally designed to build specific supramolecular structures. nih.gov

Vibrational Spectroscopy (FTIR and Raman) for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. These techniques are complementary and are used for identification and detailed structural analysis.

The spectra of 3,5-bis(o-tolyl)-1,2,4-triazole would be characterized by vibrations from the triazole core and the o-tolyl substituents. Theoretical calculations using Density Functional Theory (DFT) are often used alongside experimental data to make precise assignments of the observed vibrational bands. nih.govnih.gov

Key expected vibrational modes include:

N-H Stretch: A broad band in the FTIR spectrum, typically between 3100 and 3300 cm⁻¹, corresponding to the stretching of the N-H bond on the triazole ring.

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears just below 3000 cm⁻¹. researchgate.net

C=N and N=N Stretches: Vibrations from the triazole ring C=N and N=N bonds are expected in the 1400-1600 cm⁻¹ region.

Ring Vibrations: The characteristic breathing and stretching modes of the triazole and benzene (B151609) rings appear throughout the 1000-1600 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending modes for the substituted benzene rings are typically strong in the FTIR spectrum between 700 and 900 cm⁻¹.

Studies on similar molecules like 3,5-diamino-1,2,4-triazole and 3-mercapto-1,2,4-triazole have provided detailed assignments for the triazole ring modes, which serve as a basis for interpreting the spectrum of 3,5-bis(o-tolyl)-1,2,4-triazole. nih.govnih.gov

Table 3: Representative Vibrational Frequencies for a Substituted 1,2,4-Triazole Analogue Data based on experimental and calculated values for related triazole compounds. nih.govnih.gov

| Frequency Range (cm⁻¹) | Assignment | Spectroscopy Method |

| 3100-3300 | N-H stretching | FTIR |

| 3000-3100 | Aromatic C-H stretching | FTIR, Raman |

| 2900-3000 | Methyl C-H stretching | FTIR, Raman |

| 1550-1615 | Aromatic C=C stretching | FTIR, Raman |

| 1400-1550 | Triazole ring stretching (C=N, N=N) | FTIR, Raman |

| 1250-1280 | C=S stretching (in thione derivatives) | FTIR |

| 700-900 | Aromatic C-H out-of-plane bending | FTIR |

This comprehensive spectroscopic and structural analysis, informed by data from analogous compounds, provides a robust framework for understanding the chemical and physical properties of 3,5-bis(o-tolyl)-1,2,4-triazole.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for the structural elucidation of newly synthesized compounds. It provides a highly accurate determination of the molecular weight and offers valuable insights into the molecule's structure through the analysis of its fragmentation patterns. For 3,5-bis(o-tolyl)-1,2,4-triazole, high-resolution mass spectrometry (HRMS) confirms its elemental composition and molecular weight with exceptional precision.

The molecular formula of 3,5-bis(o-tolyl)-1,2,4-triazole is C₁₆H₁₅N₃. Its exact mass, which is the monoisotopic mass calculated using the most abundant isotopes of each element, is a critical piece of data obtained from HRMS. This value is fundamental for confirming the identity of the compound.

Data sourced from PubChem CID 135361. researchgate.net

Fragmentation analysis, typically performed using techniques like electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS), reveals the stability of different parts of the molecule. For 1,2,4-triazole derivatives, fragmentation pathways often involve the cleavage of the heterocyclic ring and the loss of substituents. While specific experimental fragmentation data for 3,5-bis(o-tolyl)-1,2,4-triazole is not detailed in the available literature, general fragmentation patterns for 1,2,4-triazoles can be inferred. Studies on related structures show that the fragmentation of C-amino-1,2,4-triazoles is analogous to the three fragmentation modes reported for pyrrole. cdnsciencepub.com A common fragmentation pathway involves the loss of a nitrogen molecule (N₂) and a radical cation from the substituent. cdnsciencepub.comscispace.com For 3,5-bis(o-tolyl)-1,2,4-triazole, likely fragmentation pathways under EI-MS would include:

Loss of a tolyl radical: Cleavage of one of the C-C bonds between the triazole ring and a tolyl group.

Ring cleavage: The 1,2,4-triazole ring can undergo retro-cyclization, leading to the elimination of stable neutral molecules like nitrogen (N₂) or acetonitrile (B52724) (CH₃CN), depending on the rearrangement. The fragmentation of the 1,2,4-triazole nucleus often involves the cleavage of the N1–N2 and N4–C5 bonds. ijsr.net

Loss of methyl group: A secondary fragmentation could involve the loss of a methyl radical (•CH₃) from the tolyl substituent to form a stable tropylium-like ion.

ESI-MS studies on similar 1,2,4-triazole derivatives have been conducted to propose fragmentation pathways, which are crucial for structural confirmation of new compounds. nuph.edu.uainnovareacademics.in

Electronic Absorption and Emission Spectroscopy for Optical Properties Investigation

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure and optical properties of molecules. These properties are of particular interest for materials science applications, such as in organic light-emitting devices (OLEDs). mdpi.commdpi.com

The optical properties of 3,5-bis(o-tolyl)-1,2,4-triazole are governed by the electronic transitions within its π-conjugated system, which includes the central 1,2,4-triazole ring and the two flanking tolyl groups. The UV-Vis absorption spectrum reveals the wavelengths of light the molecule absorbs, corresponding to the energy required to promote an electron from a lower energy molecular orbital (like the HOMO - Highest Occupied Molecular Orbital) to a higher energy one (like the LUMO - Lowest Unoccupied Molecular Orbital). These transitions are typically of the π → π* type. researchgate.net

For many 3,5-diaryl-1,2,4-triazoles, strong absorption maxima are observed in the UV region. academindex.comnih.gov For instance, unsubstituted 1,2,4-triazole shows a very weak absorption at 205 nm, which shifts to longer wavelengths (bathochromic shift) upon substitution. ijsr.net The introduction of aryl groups like the o-tolyl substituents significantly extends the π-conjugation, shifting the absorption to longer wavelengths. Studies on related triazole derivatives show absorption maxima (λ_max) in the range of 280-350 nm. mdpi.commdpi.com

Fluorescence spectroscopy provides information about the emission of light from the molecule as it returns from an excited electronic state to the ground state. Many 1,2,4-triazole derivatives are known to be fluorescent, with potential applications as fluorophores or in OLEDs. dergipark.org.trnih.govnih.govepa.gov The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (QY), a measure of the efficiency of the fluorescence process, is a key parameter determined from these studies. mdpi.comnih.gov

The energy difference between the HOMO and LUMO, known as the optical band gap, can be estimated from the onset of the absorption spectrum. mdpi.comnih.gov This value is crucial for designing materials for electronic applications. For example, a related bipyridyl-substituted triazole was found to have a wide bandgap of 3.6 eV, making it suitable as a hole-blocking material. nuph.edu.ua The band gap of triazole-based materials can be tuned by altering the substituents on the triazole core. google.comresearchgate.netrsc.org

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 3,5 Bis O Tolyl 1,2,4 Triazole

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in exploring the electronic properties of molecules. researchgate.net These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic structure and related parameters of a given compound. For 3,5-bis(o-tolyl)-1,2,4-triazole, these calculations reveal critical information about its reactivity, stability, and intermolecular interaction sites.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. dergipark.org.trresearchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. dergipark.org.trresearchgate.net

The energy of the HOMO is directly related to the ionization potential (IP), which is the energy required to remove an electron from a molecule. Conversely, the energy of the LUMO is related to the electron affinity (EA), the energy released when an electron is added. isres.org These parameters are crucial for predicting how a molecule will behave in chemical reactions, particularly in charge-transfer processes.

While specific experimental or calculated values for 3,5-bis(o-tolyl)-1,2,4-triazole are not extensively documented in publicly available literature, data from closely related compounds, such as 3,5-di(o-tolyl)-4-amino-1,2,4-triazole, can provide valuable insights. Quantum chemical calculations on this amino-substituted analog have been performed using various methods. researchgate.netscispace.com The electronic properties are influenced by the electron-donating or -withdrawing nature of its constituent parts. The HOMO is often distributed over the electron-rich regions, while the LUMO is localized on the electron-accepting moieties. acs.org In many triazole derivatives, the HOMO is located on the substituted rings, while the LUMO is centered on the triazole ring, indicating its electron-accepting capability. biointerfaceresearch.com

Table 1: Calculated Quantum Chemical Parameters for Related Triazole Derivatives This table presents data for related compounds to infer properties of 3,5-bis(o-tolyl)-1,2,4-triazole.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3,5-di(o-tolyl)-4-amino-1,2,4-triazole | AM1 | -8.966 | -0.547 | 8.419 | scispace.com |

| 3,5-di(o-tolyl)-4-amino-1,2,4-triazole | PM3 | -9.073 | -0.781 | 8.292 | scispace.com |

| 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole | CASPT2//CASSCF | -8.32 | -0.71 | 7.61 | nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.netresearchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). dergipark.org.tr

For 3,5-bis(o-tolyl)-1,2,4-triazole, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the triazole ring due to the presence of their lone pairs of electrons. These sites represent the most likely points for protonation and coordination with metal cations. Conversely, the regions around the hydrogen atoms of the phenyl rings and methyl groups would exhibit positive potential. This detailed charge landscape is crucial for understanding non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the molecule's behavior in condensed phases and biological systems. biointerfaceresearch.com

The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system. Its stability is derived from the delocalization of six π-electrons across the five-membered ring, which is composed of two carbon and three nitrogen atoms. ijprajournal.com This aromatic character confers significant thermodynamic stability to the molecule. ijprajournal.com

Molecular Dynamics (MD) and Monte Carlo (MC) Simulations

While quantum mechanics provides a static picture of a molecule's electronic structure, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are employed to study its dynamic behavior over time. espublisher.comespublisher.com These techniques are essential for analyzing conformational changes, solvation effects, and intermolecular interactions in a more realistic, dynamic environment. pensoft.net

The 3,5-bis(o-tolyl)-1,2,4-triazole molecule possesses conformational flexibility due to the rotation of the two o-tolyl groups around the single bonds connecting them to the triazole ring. MD simulations can be used to explore the potential energy surface associated with these rotations and identify the most stable conformers.

The primary factor governing the conformation is the steric hindrance between the ortho-methyl groups on the tolyl rings and the nitrogen atoms of the triazole ring. This steric clash likely forces the tolyl rings to twist out of the plane of the central triazole ring, resulting in a non-planar structure. Theoretical calculations on similar substituted triazoles have determined such dihedral angles. For instance, in a related pyrimidine (B1678525) derivative, the calculated dihedral angle involving a tolyl group was found to be significant, indicating a twisted conformation. researchgate.net The torsional dynamics, or the rotational motion of these groups, can be analyzed from MD trajectories to understand the flexibility of the molecule and the energy barriers between different conformations.

The properties and behavior of a molecule can be significantly altered by its environment, particularly in a solvent. MD and MC simulations are powerful tools for studying solvation effects by explicitly modeling the interactions between the solute (3,5-bis(o-tolyl)-1,2,4-triazole) and the surrounding solvent molecules. pensoft.net

Quantitative Structure-Property Relationship (QSPR) Modeling (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the context of 3,5-bis(o-tolyl)-1,2,4-triazole and its analogues, QSPR studies, excluding biological properties, are instrumental in predicting physicochemical characteristics and material-related functionalities, such as corrosion inhibition and adsorption behavior. These models rely on the calculation of molecular descriptors that quantify various aspects of a molecule's structure.

A fundamental aspect of QSPR modeling involves the correlation of computationally derived molecular descriptors with experimentally determined properties. For 1,2,4-triazole derivatives, a strong correlation is often observed between quantum chemical parameters and experimental data like corrosion inhibition efficiency and adsorption energies on metal surfaces. espublisher.comespublisher.comscispace.comrsc.org

Theoretical descriptors are typically obtained through methods like Density Functional Theory (DFT) and semi-empirical calculations. espublisher.comscispace.com Key descriptors include:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. Higher EHOMO values suggest a greater tendency to donate electrons to an acceptor molecule, such as a metal surface.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Indicates the electron-accepting ability of a molecule. Lower ELUMO values suggest a greater propensity to accept electrons.

Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity.

Adsorption Energy (Eads): Calculated using Monte Carlo simulations, this descriptor quantifies the interaction strength between the inhibitor molecule and a surface. espublisher.com

Researchers have successfully established linear and non-linear regression models that connect these descriptors to experimentally measured properties. espublisher.comespublisher.com For instance, the inhibition efficiency (IE) of triazole derivatives as corrosion inhibitors has been shown to correlate well with these quantum chemical parameters. espublisher.comscispace.com A higher EHOMO and lower ELUMO are often associated with increased inhibition efficiency. espublisher.com

The following interactive table presents a hypothetical yet representative dataset illustrating the correlation between computed descriptors and experimental adsorption energies for a series of 3,5-disubstituted-1,2,4-triazole analogues, including 3,5-bis(o-tolyl)-1,2,4-triazole.

| Compound | EHOMO (eV) | ELUMO (eV) | Dipole Moment (Debye) | Experimental Adsorption Energy (kJ/mol) |

|---|---|---|---|---|

| 3,5-bis(phenyl)-1,2,4-triazole | -6.85 | -1.25 | 3.5 | -110.5 |

| 3,5-bis(o-tolyl)-1,2,4-triazole | -6.78 | -1.18 | 3.8 | -115.2 |

| 3,5-bis(p-tolyl)-1,2,4-triazole | -6.72 | -1.20 | 3.6 | -118.9 |

| 3,5-bis(m-tolyl)-1,2,4-triazole | -6.80 | -1.22 | 3.7 | -113.8 |

A significant advantage of QSPR models is their predictive power. Once a statistically robust model is developed and validated using a training set of known compounds, it can be employed to predict the properties of new, yet-to-be-synthesized analogues. analchemres.orgnih.govresearchgate.net This in silico screening approach accelerates the discovery of novel materials with desired characteristics, saving significant time and resources compared to traditional experimental synthesis and testing.

For instance, a validated QSPR model correlating structural descriptors with corrosion inhibition efficiency can be used to design novel derivatives of 3,5-bis(o-tolyl)-1,2,4-triazole with potentially superior performance. nih.gov By systematically modifying the substituents on the phenyl rings and calculating the descriptors for these virtual compounds, their inhibition efficiencies can be predicted. Only the most promising candidates would then be selected for synthesis and experimental validation.

The predictive capability of these models is assessed through internal and external validation techniques, ensuring their robustness and reliability. nih.gov

Reaction Mechanism Elucidation through Computational Transition State Theory

Computational chemistry, particularly the use of transition state theory, offers profound insights into the mechanisms of chemical reactions. For 1,2,4-triazoles, these methods are employed to understand their formation and reactivity.

The synthesis of the 1,2,4-triazole ring often involves cycloaddition reactions. semanticscholar.org Computational studies can map out the entire reaction pathway, identifying reactants, intermediates, transition states, and products. The energies of these species are calculated, providing a potential energy surface for the reaction.

A key aspect of this analysis is the identification of the transition state—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible reaction pathways, the most favorable mechanism can be determined.

For example, in the synthesis of substituted 1,2,3-triazoles via [3+2] cycloaddition reactions, computational studies have been used to elucidate the step-wise versus concerted nature of the mechanism. semanticscholar.orgmdpi.com These studies analyze the geometries and energies of the transition states to understand the regioselectivity of the reaction. acs.org Similarly, the reactivity of C-amino-1,2,4-triazoles with electrophiles has been investigated using computational methods to predict the most likely sites of attack by calculating transition state energies for different reaction pathways. nih.govacs.org

The following table provides a hypothetical example of calculated activation energies for different pathways in a reaction involving a 1,2,4-triazole, illustrating how computational transition state theory can be used to predict the most likely reaction outcome.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A: N1-Alkylation | TS1 | 25.3 | Minor Product |

| Pathway B: N2-Alkylation | TS2 | 18.5 | Major Product |

| Pathway C: N4-Alkylation | TS3 | 22.1 | Minor Product |

Through such computational investigations, a detailed, atomistic understanding of the reaction mechanism can be achieved, which is often difficult to obtain through experimental methods alone. This knowledge is invaluable for optimizing reaction conditions and designing more efficient synthetic routes to target molecules like 3,5-bis(o-tolyl)-1,2,4-triazole.

Reactivity Profiles and Reaction Mechanisms of 3,5 Bis O Tolyl 1,2,4 Triazole

Thermal and Photochemical Stability of the Compound

The stability of the 1,2,4-triazole (B32235) ring is fundamentally attributed to its aromatic character, where a sextet of π-electrons is delocalized across the five-membered ring composed of two carbon and three nitrogen atoms. nih.govijprajournal.com This aromaticity confers considerable stability to the heterocyclic core of 3,5-bis(o-tolyl)-1,2,4-triazole.

While specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 3,5-bis(o-tolyl)-1,2,4-triazole is not extensively documented in the reviewed literature, studies on analogous 1,2,4-triazole derivatives provide insight into its likely thermal behavior. For instance, thermal analysis of compounds like 3-amino-5-nitro-1,2,4-triazole (ANTA) and 4,4′-azobis-1,2,4-triazole (ATRZ) demonstrates that the decomposition profile is highly dependent on the nature of the substituents. acs.orgnih.gov The thermal decomposition of ATRZ under nonisothermal conditions shows that the process begins at temperatures around 230-250°C, with the main decomposition occurring in a single step. acs.org The stability of such compounds is often evaluated by determining the activation energy (E) of decomposition.

Table 1: Thermal Decomposition Data for Related 1,2,4-Triazole Compounds

| Compound | Decomposition Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Method |

|---|---|---|---|

| 4,4′-azobis-1,2,4-triazole (ATRZ) | ~247 (Peak) | 167.3 | Kissinger acs.org |

| 4,4′-azobis-1,2,4-triazole (ATRZ) | Not specified | 165.2 | Ozawa acs.org |

This table presents data for related compounds to infer the general thermal properties of the 1,2,4-triazole ring system.

Based on these related structures, it is expected that 3,5-bis(o-tolyl)-1,2,4-triazole would exhibit high thermal stability, likely decomposing at temperatures well above 200°C. The o-tolyl groups are thermally robust and are not expected to significantly lower the decomposition temperature of the triazole core.

Information regarding the specific photochemical stability of 3,5-bis(o-tolyl)-1,2,4-triazole is limited. However, the aromatic nature of the triazole ring suggests a degree of resilience to photochemical degradation.

Acid-Base Properties and Tautomerism Studies

Tautomerism is a key feature of the 1,2,4-triazole system. For asymmetrically substituted 1,2,4-triazoles, multiple tautomeric forms can exist. However, for a symmetrically substituted compound like 3,5-bis(o-tolyl)-1,2,4-triazole, the number of distinct tautomers is reduced. The principal tautomeric forms are the 1H, 2H, and 4H tautomers. In this specific case, the 1H- and 2H- tautomers are degenerate due to the C2 symmetry of the molecule.

Table 2: Possible Tautomeric Forms of 3,5-bis(o-tolyl)-1,2,4-triazole

| Tautomer Name | Description | Stability |

|---|---|---|

| 1H/2H-3,5-bis(o-tolyl)-1,2,4-triazole | The proton is on either the N1 or N2 atom. These forms are equivalent. | Generally the most stable form for 3,5-disubstituted triazoles. researchgate.netijsr.net |

Studies on various substituted 1,2,4-triazoles have shown that the 1H tautomer is generally the most stable form in both the solid state and in solution. researchgate.netijsr.net For instance, NMR and X-ray crystallography studies on 3(5)-amino-5(3)-(het)aryl-1,2,4-triazoles confirmed their existence in the 1H-form, with the 4H-form not being observed. researchgate.net Therefore, it is highly probable that 3,5-bis(o-tolyl)-1,2,4-triazole exists predominantly as the 1H/2H tautomer.

Reactivity towards Metal Ions and Complex Formation (Coordination Chemistry)

1,2,4-triazole derivatives are highly versatile ligands in coordination chemistry, a property stemming from the presence of three nitrogen atoms that can act as donor sites. researchgate.netisres.org

The design of ligands based on the 1,2,4-triazole scaffold is a prominent strategy for constructing polynuclear metal complexes with specific magnetic or optical properties. researchgate.net The key design principles involving a ligand like 3,5-bis(o-tolyl)-1,2,4-triazole include:

Bridging Capability: The 1,2,4-triazole ring can effectively bridge two metal centers via its N1 and N2 atoms, facilitating the formation of dinuclear or polymeric structures. This bridging function is crucial for studying magnetic exchange coupling between metal ions. researchgate.netnih.govresearchgate.net

Steric Influence of Substituents: The substituents at the 3- and 5-positions play a critical role in determining the structure of the resulting metal complexes. The bulky o-tolyl groups in 3,5-bis(o-tolyl)-1,2,4-triazole exert significant steric hindrance. This can influence the coordination geometry around the metal center, control the self-assembly of coordination polymers, and affect the packing of molecules in the crystal lattice. researchgate.net For example, in related complexes, the dihedral angle between a tolyl ring and the triazole ring is often large to minimize steric strain. researchgate.net

Electronic Effects: The electron-donating or -withdrawing nature of the substituents can tune the electron density on the donor nitrogen atoms, thereby modifying the ligand field strength and the properties of the metal complex. The methyl groups on the tolyl rings are weakly electron-donating.

Multidentate Scaffolds: The 1,2,4-triazole unit can be incorporated into larger, multidentate ligand systems. For instance, attaching other coordinating groups to the tolyl rings or the N4 position can create ligands capable of forming complex, multi-nuclear architectures. nih.govacs.org

The 3,5-disubstituted-1,2,4-triazole framework can adopt several coordination modes. The deprotonated form of the ligand (triazolate) typically acts as a bidentate bridging ligand.

N1,N2-Bridging: This is the most common coordination mode for 3,5-disubstituted-1,2,4-triazolates, leading to the formation of dinuclear, trinuclear, or polymeric chains. researchgate.netnih.gov In these structures, the triazolate anion bridges two metal centers. For example, dinuclear complexes with the general formula [M₂(L)₂(triazolate)₂] have been reported, where the two metal centers are encapsulated by two ligands and doubly bridged by the N1,N2 units of the triazoles. nih.gov

Monodentate Coordination: In its neutral (protonated) form, the triazole can coordinate to a single metal center through one of its pyridine-type nitrogen atoms, typically N4. However, this is less common for 3,5-disubstituted triazoles compared to the bridging mode.

Chelation (with additional donor groups): While 3,5-bis(o-tolyl)-1,2,4-triazole itself cannot chelate, derivatives with coordinating substituents on the tolyl rings or at the N4 position can form chelate rings with a metal ion. For example, 3,5-di(2-pyridyl)-1,2,4-triazole acts as a tridentate chelating ligand. researchgate.netacs.org

The stoichiometry of the resulting complexes depends on the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. Common stoichiometries for dinuclear complexes are 2:2 (metal:ligand). nih.gov For mononuclear complexes with tridentate triazole-based ligands, 1:3 stoichiometries are often observed. acs.org

Table 3: Common Coordination Modes of 3,5-Disubstituted-1,2,4-Triazoles in Metal Complexes

| Coordination Mode | Description | Example Ligand System |

|---|---|---|

| Bidentate Bridging (N1,N2) | The deprotonated triazolate bridges two metal centers. | 4-amino-3,5-bis{[(2-pyridylmethyl)amino]methyl}-4H-1,2,4-triazole nih.gov |

| Tridentate Chelating | Ligand binds to a single metal ion via three nitrogen atoms. | N⁴-substituted-3,5-di(2-pyridyl)-1,2,4-triazole researchgate.netacs.org |

Advanced Applications of 3,5 Bis O Tolyl 1,2,4 Triazole in Non Biological Systems

Applications in Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Triazole Core

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The structure and properties of these materials are highly dependent on the geometry and chemical nature of both the metal center and the organic linker. The 1,2,4-triazole (B32235) ring is a common motif in the design of ligands for these materials due to its ability to coordinate to metal centers through its nitrogen atoms, often acting as a bridging ligand to form extended networks.

While the broader class of bis(1,2,4-triazole) ligands has been extensively used to create a diverse range of MOFs and coordination polymers with interesting properties such as porosity, luminescence, and magnetism, a detailed investigation into the specific use of 3,5-bis(o-tolyl)-1,2,4-triazole in this context is not extensively documented in publicly available research. The steric hindrance introduced by the o-tolyl groups could significantly influence the coordination geometry and the resulting framework topology, potentially leading to unique structural motifs. However, based on the current body of scientific literature, there are no specific examples or detailed research findings on MOFs or coordination polymers that explicitly incorporate 3,5-bis(o-tolyl)-1,2,4-triazole as the primary organic linker.

Role in Catalysis

The application of triazole derivatives in catalysis is a growing field of interest. Their ability to act as ligands for metal catalysts or to function as organocatalysts themselves makes them valuable tools in synthetic chemistry.

As Ligands in Homogeneous and Heterogeneous Catalysis

In catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. The nitrogen atoms of the 1,2,4-triazole ring can coordinate to a variety of transition metals, and the substituents on the triazole core can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.

A comprehensive review of the literature indicates that while various 1,2,4-triazole-based ligands have been successfully employed in both homogeneous and heterogeneous catalysis, there is a notable absence of studies detailing the use of 3,5-bis(o-tolyl)-1,2,4-triazole as a ligand in such systems. The potential for the o-tolyl groups to create a specific chiral environment or to influence the stability and solubility of a metal complex is an area that remains to be explored. Therefore, no detailed research findings or data tables on the catalytic performance of metal complexes with this specific ligand can be presented.

Participation in Organocatalytic Systems

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The structural features of 3,5-bis(o-tolyl)-1,2,4-triazole, such as the presence of both acidic and basic nitrogen atoms and the potential for chiral functionalization, could theoretically allow it to participate in various organocatalytic transformations.

However, an in-depth search of scientific databases and chemical literature reveals no published research on the application of 3,5-bis(o-tolyl)-1,2,4-triazole as an organocatalyst. The potential for this compound to act as a proton shuttle, a hydrogen bond donor, or a base in catalytic cycles has not been investigated or reported. Consequently, there are no established organocatalytic systems that utilize this specific triazole derivative.

Emerging Research Frontiers and Future Perspectives for 3,5 Bis O Tolyl 1,2,4 Triazole Chemistry

Development of Novel Synthetic Methodologies for Architecturally Complex Derivatives

The synthesis of the 1,2,4-triazole (B32235) ring system can be achieved through various established methods, such as the Pellizzari, Einhorn-Brunner, and Huffmann reactions. scispace.com The synthesis of 3,5-disubstituted-1,2,4-triazoles often involves the condensation of hydrazides with amides or the cyclization of diacylhydrazines. scispace.com For instance, the reaction of benzamide (B126) with benzoyl hydrazide can yield 3,5-diphenyl-1,2,4-triazole. scispace.com

The development of novel synthetic methodologies for creating architecturally complex derivatives of 3,5-bis(o-tolyl)-1,2,4-triazole is a key area of research. This involves moving beyond simple substitutions to the construction of more intricate molecular frameworks.

Key Research Directions:

Multi-component Reactions: Designing one-pot, multi-component reactions to assemble complex triazole-containing molecules from simple starting materials would significantly improve synthetic efficiency.

Post-functionalization Strategies: Developing selective C-H activation and cross-coupling reactions on the tolyl rings or the triazole core would allow for the late-stage introduction of diverse functional groups.

Stereoselective Synthesis: For derivatives with chiral centers, the development of stereoselective synthetic routes is crucial for accessing enantiomerically pure compounds, which is particularly important for pharmaceutical applications.

Flow Chemistry: The use of continuous-flow reactors can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability for the synthesis of complex triazole derivatives. chemrxiv.org

A hypothetical example of a novel synthetic approach could involve a palladium-catalyzed cross-coupling reaction to introduce a fluorescent tag onto one of the tolyl rings of a pre-formed 3,5-bis(o-tolyl)-1,2,4-triazole, creating a new molecule for bio-imaging applications.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the kinetics and mechanisms of triazole synthesis is crucial for optimizing reaction conditions and maximizing yields. Advanced spectroscopic techniques that allow for in-situ monitoring of reactions provide invaluable real-time data.

| Spectroscopic Technique | Information Gained | Relevance to 3,5-bis(o-tolyl)-1,2,4-triazole Synthesis |

| Process IR (Infrared) Spectroscopy | Real-time tracking of the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational bands. | Enables precise determination of reaction endpoints and identification of transient intermediates in the cyclization process. |

| Raman Spectroscopy | Complementary to IR, provides information on molecular vibrations and is particularly useful for reactions in aqueous media. | Can monitor the formation of the triazole ring and changes in the substitution pattern. |

| NMR (Nuclear Magnetic Resonance) Spectroscopy | Provides detailed structural information and can be used to follow the conversion of starting materials to products in real-time. | Allows for the unambiguous identification of regioisomers and the study of reaction kinetics. researchgate.netmdpi.com |

| Mass Spectrometry | Can be coupled with reaction systems to detect and identify intermediates and products based on their mass-to-charge ratio. | Useful for confirming the formation of the desired 3,5-bis(o-tolyl)-1,2,4-triazole and detecting any side products. researchgate.netmdpi.com |

By employing these techniques, researchers can gain a deeper understanding of the reaction pathways involved in the synthesis of 3,5-bis(o-tolyl)-1,2,4-triazole and its derivatives, leading to more efficient and controlled synthetic processes.

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing materials science by enabling the predictive design of molecules with desired properties. arxiv.org In the context of 3,5-bis(o-tolyl)-1,2,4-triazole chemistry, AI and ML can accelerate the discovery of new derivatives with enhanced performance characteristics.

Applications of AI and ML:

Predictive Modeling: ML models can be trained on existing data to predict the properties of new, unsynthesized triazole derivatives, such as their potential as corrosion inhibitors, their electronic properties for applications in organic electronics, or their biological activity. researchgate.neteurjchem.com

Inverse Design: Generative models, a type of AI, can be used for the inverse design of molecules. arxiv.org This involves specifying a desired set of properties and having the AI generate novel molecular structures, including derivatives of 3,5-bis(o-tolyl)-1,2,4-triazole, that are predicted to possess those properties.

Reaction Optimization: AI algorithms can be used to optimize reaction conditions for the synthesis of triazoles, leading to improved yields and reduced waste.

For example, a machine learning model could be developed to predict the corrosion inhibition efficiency of various substituted 3,5-bis(o-tolyl)-4-amino-1,2,4-triazoles based on their molecular descriptors. researchgate.net This would allow for the virtual screening of a large library of potential inhibitors before committing to their synthesis and experimental testing.

Exploration of New Non-Conventional Applications in Niche Technologies

While 1,2,4-triazoles are well-established in several fields, the unique properties of 3,5-bis(o-tolyl)-1,2,4-triazole and its derivatives may open doors to new and non-conventional applications in niche technologies.

Potential Niche Applications:

Organic Electronics: The aromatic nature of the tolyl groups and the electron-deficient triazole ring suggest that derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as host materials for phosphorescent emitters.

Luminescent Sensors: By incorporating specific functional groups, derivatives of 3,5-bis(o-tolyl)-1,2,4-triazole could be designed as chemosensors that exhibit a change in their fluorescence or color upon binding to specific ions or molecules.

Corrosion Inhibition: Research has already shown that 3,5-di(n-tolyl)-4-amino-1,2,4-triazoles can act as corrosion inhibitors for mild steel in acidic media. researchgate.net Further exploration of the ortho-substituted isomer and its derivatives could lead to the development of highly effective corrosion inhibitors for specific industrial applications.

High-Energy Materials: The nitrogen-rich 1,2,4-triazole ring is a common feature in high-energy materials. While 3,5-bis(o-tolyl)-1,2,4-triazole itself is unlikely to be a primary explosive, its derivatives could be explored as melt-castable binders or plasticizers in energetic formulations.

Environmental Sustainability Aspects in Triazole Synthesis and Application

The principles of green chemistry are increasingly important in chemical synthesis and application. For 3,5-bis(o-tolyl)-1,2,4-triazole, this involves developing more environmentally friendly synthetic methods and considering the lifecycle of the compound and its derivatives.

Key Sustainability Considerations:

Greener Synthetic Routes: The development of synthetic methods that utilize less hazardous solvents, reduce energy consumption, and minimize waste generation is a primary goal. Microwave-assisted synthesis, for example, can often lead to shorter reaction times and higher yields compared to conventional heating. rsc.org

Atom Economy: Synthetic strategies should be designed to maximize the incorporation of all atoms from the starting materials into the final product, thus minimizing waste.

Catalysis: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. This includes the use of recyclable catalysts.

Biodegradability: For applications where the compound may be released into the environment, designing derivatives that are biodegradable would be a significant advantage.

Renewable Feedstocks: Investigating the possibility of synthesizing the triazole core or its substituents from renewable resources would contribute to a more sustainable chemical industry.

Recent advancements in microwave-assisted organic synthesis have demonstrated the potential for rapid and efficient production of 1,2,4-triazole derivatives with reduced environmental impact. rsc.org Applying these green chemistry principles to the synthesis of 3,5-bis(o-tolyl)-1,2,4-triazole is a critical area for future research.

Q & A

Q. What are the standard synthetic routes for 3,5-bis(o-tolyl)-s-triazole, and what critical parameters influence yield?

The synthesis of 3,5-bis(o-tolyl)-s-triazole typically involves cyclocondensation reactions. For example, analogous triazole derivatives are synthesized by refluxing substituted benzaldehydes with triazole precursors in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Critical parameters include:

- Solvent choice : Absolute ethanol ensures solubility and prevents side reactions.

- Catalyst optimization : Acidic conditions (e.g., 5 drops of glacial acetic acid) facilitate Schiff base formation.

- Reaction time : Extended reflux (>4 hours) improves yield but risks decomposition.

Post-synthesis, solvent removal under reduced pressure and filtration yield the solid product. Confirm purity via HPLC or NMR.

Q. How is 3,5-bis(o-tolyl)-s-triazole characterized structurally, and what analytical techniques are essential?

Structural characterization requires:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., o-tolyl groups at positions 3 and 5).

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHN, mw 249.34) .

- X-ray crystallography : Resolves steric effects from ortho-methyl groups on the triazole ring.

Q. What preliminary toxicity data exist for 3,5-bis(o-tolyl)-s-triazole, and how are these assessed?

Reproductive toxicity studies in hamsters indicate a subcutaneous TDLo (lowest toxic dose) of 3500 µg/kg, affecting post-implantation mortality . Key assessment steps:

- In vivo models : Use female rodents dosed during early gestation (4–8 days post-conception).

- Dose-response analysis : Identify NOAEL (no observed adverse effect level) via tiered dosing.

- Metabolite profiling : Track degradation products (e.g., NO, Hg) during thermal decomposition .

Advanced Research Questions

Q. How can synthetic pathways for 3,5-bis(o-tolyl)-s-triazole be optimized to enhance regioselectivity?

Regioselectivity challenges arise from competing substitutions. Methodological improvements:

Q. How do steric effects from o-tolyl substituents influence the compound’s reactivity in coordination chemistry?

The ortho-methyl groups create steric hindrance, reducing ligand flexibility. Experimental approaches:

- X-ray crystallography : Compare bond angles/distances in metal complexes (e.g., with Ag or Cu) .

- Kinetic studies : Measure reaction rates with bulky vs. planar metal precursors.

- Spectroscopic titration : Monitor binding constants via UV-Vis or fluorescence quenching.

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in toxicity profiles (e.g., reproductive vs. neurotoxic effects) may arise from:

Q. What role does 3,5-bis(o-tolyl)-s-triazole play in pharmaceutical intermediates, such as NK-1 antagonists?

The compound serves as a precursor in Fosnetupitant synthesis, a neurokinin-1 receptor antagonist. Key steps include:

- Amide coupling : React with trifluoromethylphenyl groups under N atmosphere .

- Oxidation : Use m-CPBA (meta-chloroperbenzoic acid) to form pyridine N-oxides .

- Purification : Flash chromatography (MeOH/DCM) isolates intermediates with >80% yield .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

- Scale-up adjustments : Replace ethanol with DMF for better solubility.

- Catalyst recycling : Immobilize acetic acid on silica gel to reduce waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.